Deoxy miroestrol
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Description
Deoxy miroestrol is a phytoestrogen that binds to estrogen receptors in the body . It has been shown to have anti-inflammatory properties, which may be due to its ability to inhibit prostaglandin synthesis .
Synthesis Analysis
Miroestrol biosynthesis was reconsidered and the most plausible mechanism starting from the isoflavonoid daidzein was proposed . A de novo transcriptome analysis was conducted using combined Pueraria candollei var. mirifica tissues of young leaves, mature leaves, tuberous cortices, and cortex-excised tubers . Twenty-one differentially expressed genes from four separate libraries were identified as candidates involved in these biosynthetic pathways .
Molecular Structure Analysis
The molecular formula for Deoxy miroestrol is C20H22O5 . When Deoxy miroestrol is exposed to the oxygen in air, it is converted to miroestrol .
Chemical Reactions Analysis
An enzyme-linked immunosorbent assay (ELISA) was developed for Deoxy miroestrol determination . The antibody exhibited equal reactivity against miroestrol and Deoxy miroestrol . The sensitivity of determination was in the range of 31.3–500 ng/ml with high precision .
Physical And Chemical Properties Analysis
Deoxy miroestrol is a stable phytosterol credited with many tissue-rejuvenating effects . Its chemical formula is C20H22O5 and its molecular weight is 342.39 g/mol .
Safety And Hazards
properties
IUPAC Name |
(3S,17R,18R)-7,16,17-trihydroxy-2,2-dimethyl-10-oxapentacyclo[14.2.1.03,12.04,9.013,18]nonadeca-4(9),5,7,11-tetraen-14-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O5/c1-19(2)12-6-20(24)7-13(22)15(16(12)18(20)23)11-8-25-14-5-9(21)3-4-10(14)17(11)19/h3-5,8,12,15-18,21,23-24H,6-7H2,1-2H3/t12?,15?,16-,17-,18-,20?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZKZPXFWTQSDET-BCEKBLTISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC3(CC(=O)C(C2C3O)C4=COC5=C(C41)C=CC(=C5)O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]2C3=C(C=C(C=C3)O)OC=C2C4[C@H]5C1CC([C@@H]5O)(CC4=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Deoxy miroestrol | |
CAS RN |
261963-67-1 |
Source
|
Record name | Deoxymiroestrol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0261963671 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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